molecular formula C10H11N3 B026521 2,8-Dimethylquinoxalin-6-amine CAS No. 103139-95-3

2,8-Dimethylquinoxalin-6-amine

Cat. No. B026521
M. Wt: 173.21 g/mol
InChI Key: UWBYOYFMHGAVDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8-Dimethylquinoxalin-6-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a heterocyclic amine that contains two methyl groups and an amino group attached to a quinoxaline ring. The chemical formula of 2,8-Dimethylquinoxalin-6-amine is C10H10N4.

Mechanism Of Action

The mechanism of action of 2,8-Dimethylquinoxalin-6-amine is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.

Biochemical And Physiological Effects

2,8-Dimethylquinoxalin-6-amine has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It can also inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,8-Dimethylquinoxalin-6-amine in lab experiments is its high potency and selectivity towards cancer cells. This makes it an ideal candidate for developing anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2,8-Dimethylquinoxalin-6-amine. One of the main areas of focus is the development of novel anticancer drugs that are based on this compound. Another area of focus is the investigation of the mechanism of action of this compound and its effects on various biological pathways. Additionally, research is also being conducted on the synthesis of analogs of 2,8-Dimethylquinoxalin-6-amine with improved solubility and potency.
In conclusion, 2,8-Dimethylquinoxalin-6-amine is a chemical compound that has a wide range of potential applications in various areas of scientific research. Its high potency and selectivity towards cancer cells make it an ideal candidate for developing anticancer drugs. Further research is needed to fully understand the mechanism of action of this compound and to develop novel analogs with improved properties.

Synthesis Methods

The synthesis of 2,8-Dimethylquinoxalin-6-amine can be achieved through various methods. One of the most common methods involves the condensation of 2,3-dimethylquinoxaline with ammonia in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 2,3-dimethylquinoxaline with hydroxylamine hydrochloride in the presence of a reducing agent such as sodium borohydride.

Scientific Research Applications

2,8-Dimethylquinoxalin-6-amine has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 2,8-Dimethylquinoxalin-6-amine has anticancer properties and can inhibit the growth of cancer cells.

properties

CAS RN

103139-95-3

Product Name

2,8-Dimethylquinoxalin-6-amine

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

2,8-dimethylquinoxalin-6-amine

InChI

InChI=1S/C10H11N3/c1-6-3-8(11)4-9-10(6)13-7(2)5-12-9/h3-5H,11H2,1-2H3

InChI Key

UWBYOYFMHGAVDC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=NC=C(N=C12)C)N

Canonical SMILES

CC1=CC(=CC2=NC=C(N=C12)C)N

Origin of Product

United States

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